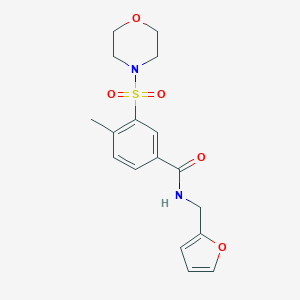
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as FMSB, is a synthetic compound that has gained attention due to its potential applications in scientific research. FMSB is a small molecule inhibitor that has been shown to have an effect on various cellular pathways, making it a valuable tool for investigating the mechanisms of various diseases.
作用机制
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide works by inhibiting specific cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these pathways, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of cellular signaling pathways. N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a protective effect on the heart, reducing the risk of heart disease.
实验室实验的优点和局限性
The advantages of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments include its high purity and yield, as well as its specificity for certain cellular pathways. However, the limitations of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
Future research on N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide could focus on its potential applications in other fields of scientific research, including immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide and its potential side effects. Finally, the development of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide analogs could lead to the discovery of more potent and specific inhibitors for various cellular pathways.
合成方法
The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-furylmethylamine to form N-(2-furylmethyl)-4-methylbenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to form the final product, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide. The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been optimized to produce high yields and purity, making it a viable option for scientific research.
科学研究应用
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurology, and cardiovascular disease. N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the proliferation of cancer cells by targeting specific cellular pathways, making it a promising candidate for cancer therapy. In neurology, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a protective effect on the heart, making it a potential treatment for heart disease.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-4-5-14(17(20)18-12-15-3-2-8-24-15)11-16(13)25(21,22)19-6-9-23-10-7-19/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPMGWHBIKOBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)
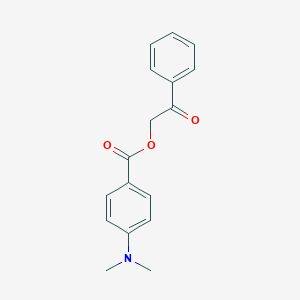
![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)

![4-Methyl-1-[3-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B434167.png)
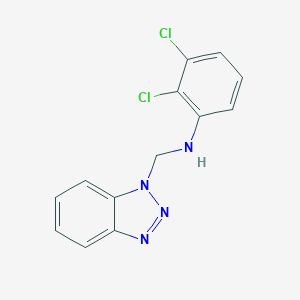

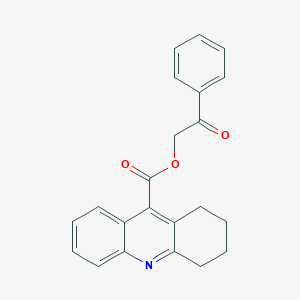
![Ethyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B434275.png)
![N-(2-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B434280.png)
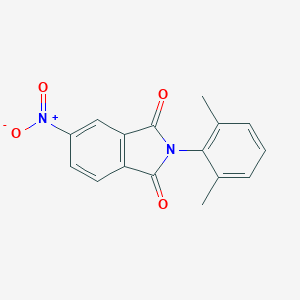

![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)